4-Nitro-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Nitro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acids can interact with various enzymes and receptors in the body .
Mode of Action
Nitrobenzoic acids generally act by interacting with their targets, causing changes in their function .
Result of Action
Nitrobenzoic acids can cause various cellular responses, including changes in enzyme activity and receptor function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitro-3-(trifluoromethyl)benzoic acid . These factors can include pH, temperature, and the presence of other compounds. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
4-Nitro-3-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modulate enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress-responsive signaling pathways, such as the MAPK and NF-κB pathways. This activation can result in altered gene expression profiles, including the upregulation of genes involved in antioxidant defense and inflammatory responses. Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and redox balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its nitro and trifluoromethyl groups. The binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, this compound can inhibit the activity of certain oxidoreductases by forming stable complexes with their active sites. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling molecules, leading to downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical impact of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a specific dosage range leads to a significant shift in the compound’s impact on cellular function. These findings underscore the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of amino derivatives. Additionally, it can be conjugated with glutathione through the action of glutathione S-transferases, resulting in the formation of more water-soluble metabolites. These metabolic pathways influence the compound’s bioavailability and excretion, as well as its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The trifluoromethyl group enhances the compound’s lipophilicity, promoting its association with lipid membranes and membrane-bound proteins. These transport and distribution properties are critical for understanding the compound’s cellular effects and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. Targeting signals and post-translational modifications can direct this compound to these subcellular locations, impacting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Nitro-3-(trifluoromethyl)benzoic acid involves the nitration of 3-(trifluoromethyl)benzoic acid. The process typically includes the following steps:
Nitration Reaction: 3-(trifluoromethyl)benzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and reaction temperatures.
Major Products:
Reduction: 4-Amino-3-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 4-Nitrobenzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-Amino-3-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzoic acid
Comparison: 4-Nitro-3-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of both a nitro group and a trifluoromethyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to similar compounds. These properties make it valuable in specific chemical syntheses and research applications .
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQCKYQIVYCTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584534 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-38-7 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the positioning of the trifluoromethyl group in 4-Nitro-3-(trifluoromethyl)benzoic acid affect its structure?
A2: In This compound, the trifluoromethyl group's proximity to the nitro group creates steric hindrance. This results in the nitro group rotating out of the plane of the aromatic ring to minimize these interactions. []
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